4-FLUORO-N-(3-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BENZAMIDE
Overview
Description
4-FLUORO-N-(3-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BENZAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N-(3-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the benzimidazole core.
Attachment of the Propyl Chain: The propyl chain is attached via an alkylation reaction, using a suitable alkylating agent.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amidation reaction, where the amine group of the benzimidazole derivative reacts with a benzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N-(3-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorobenzyl and benzimidazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-FLUORO-N-(3-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-(3-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and benzimidazole ring play a crucial role in binding to these targets, leading to modulation of biological pathways. This can result in inhibition of enzyme activity, alteration of signal transduction, or other cellular effects.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-isopropylbenzamide
- 4-fluorobenzyl isocyanate
- 4-fluoronitrobenzene
Uniqueness
4-FLUORO-N-(3-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BENZAMIDE is unique due to its specific combination of fluorine atoms and benzimidazole ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-fluoro-N-[3-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]propyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2N3O/c25-19-13-11-17(12-14-19)24(30)27-15-5-10-23-28-21-8-3-4-9-22(21)29(23)16-18-6-1-2-7-20(18)26/h1-4,6-9,11-14H,5,10,15-16H2,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYJULDRRITQRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2CCCNC(=O)C4=CC=C(C=C4)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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